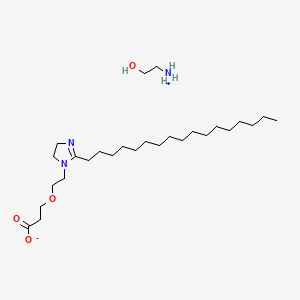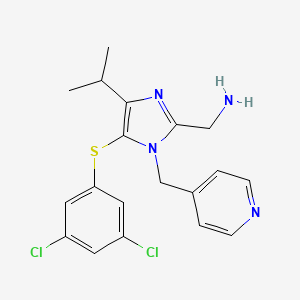
1H-Imidazole-2-methanamine, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(4-pyridinylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole-2-methanamine, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(4-pyridinylmethyl)- is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-2-methanamine, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(4-pyridinylmethyl)- typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of various substituents through reactions such as alkylation, thiolation, and amination. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to maximize efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as automated synthesis and real-time monitoring might be employed.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Imidazole-2-methanamine, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(4-pyridinylmethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of substituents with other groups through nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might bind to these targets, modulating their activity and triggering a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazole-2-methanamine derivatives: Compounds with similar core structures but different substituents.
Thioether-containing compounds: Molecules with sulfur-containing linkages.
Pyridine derivatives: Compounds with pyridine rings and various functional groups.
Uniqueness
The uniqueness of 1H-Imidazole-2-methanamine, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(4-pyridinylmethyl)- lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
178979-88-9 |
|---|---|
Formule moléculaire |
C19H20Cl2N4S |
Poids moléculaire |
407.4 g/mol |
Nom IUPAC |
[5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(pyridin-4-ylmethyl)imidazol-2-yl]methanamine |
InChI |
InChI=1S/C19H20Cl2N4S/c1-12(2)18-19(26-16-8-14(20)7-15(21)9-16)25(17(10-22)24-18)11-13-3-5-23-6-4-13/h3-9,12H,10-11,22H2,1-2H3 |
Clé InChI |
ARYYDGCMIBLFKQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(N(C(=N1)CN)CC2=CC=NC=C2)SC3=CC(=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


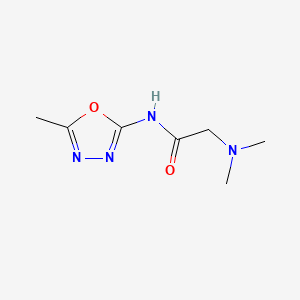
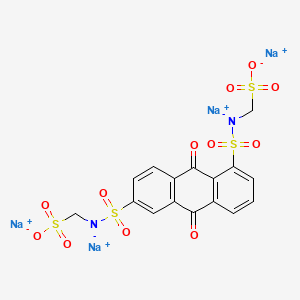
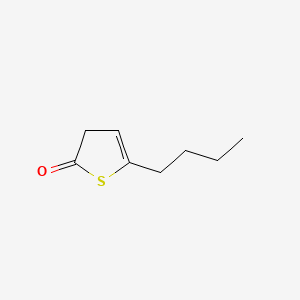
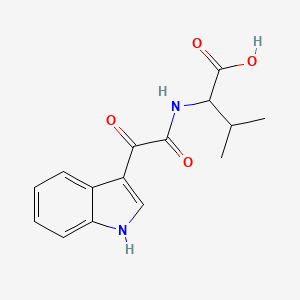
![2-[(8-Fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepin-2-YL)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12710637.png)
![(E)-but-2-enedioic acid;1-[2-[2-[3-[cyclohexyl(methyl)amino]propoxy]-5-nitrophenyl]-2H-1,3-benzothiazol-3-yl]ethanone](/img/structure/B12710652.png)
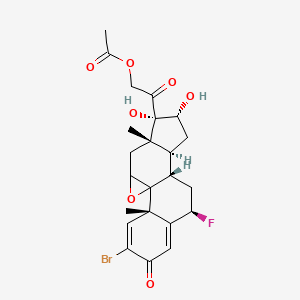

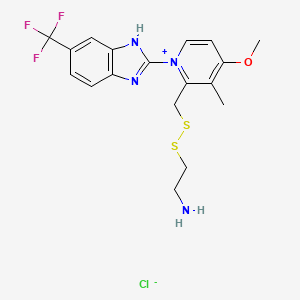
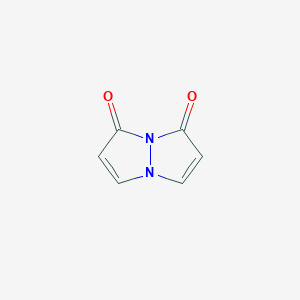
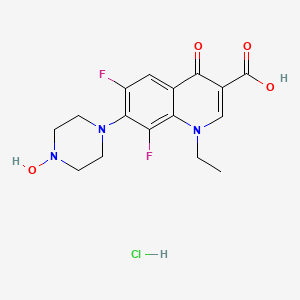
![2'-(Dibenzylamino)-6'-(dibutylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12710690.png)

